(丙-2-亚烷基氨基)2,4,6-三甲基苯磺酸酯

描述

Synthesis Analysis

The synthesis of related sulfonamide analogs, including modifications with propan-2-amine, has been explored for enhancing pharmacological properties, particularly in cancer therapeutics. Studies have shown that specific modifications can significantly affect the inhibitory effects on targets like the HIF-1 pathway, indicating the importance of structural variations in medical applications (J. Mun et al., 2012).

Molecular Structure Analysis

Molecular structure characterization through techniques like X-ray crystallography, FT-IR, NMR, and UV-vis spectroscopy has been fundamental in understanding the conformation and electronic properties of sulfonate compounds. For instance, the unexpected synthesis of a molecular salt involving trimethylbenzenesulfonate was thoroughly characterized, providing insights into its structural and electronic characteristics (N. Özdemir et al., 2014).

Chemical Reactions and Properties

Chemical reactivity studies, including bromination-dehydrobromination reactions, have been conducted to understand the behavior of sulfonate compounds under various conditions. These studies help in identifying reactive intermediates and potential applications in synthetic chemistry (V. Vasin et al., 2016).

Physical Properties Analysis

The physical properties of sulfonate compounds, including solubility, crystallinity, and thermal stability, have been explored to optimize their use in different applications. For example, the development of sulfonic acid-functionalized polymers for gas separation demonstrates the significance of physical properties in industrial applications (Mahmoud A. Abdulhamid et al., 2021).

Chemical Properties Analysis

Investigations into the chemical properties of sulfonate compounds have included studies on their reactivity with various chemical agents, stability under different conditions, and their potential as intermediates in organic synthesis. For instance, the generation of aminocarbenes from tosylhydrazone salts highlights the versatility of sulfonate compounds in synthetic organic chemistry (Qing Ye et al., 2002).

科学研究应用

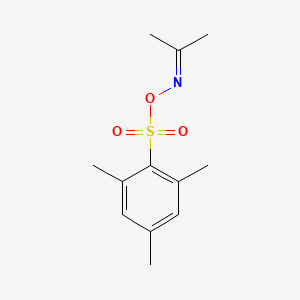

气相聚合

(丙-2-亚烷基氨基)2,4,6-三甲基苯磺酸酯用于气相聚合工艺中。一项研究证明了使用铁(iii)2,4,6-三甲基苯磺酸盐 (MSA) 作为氧化剂制备高导电聚吡咯 (PPy) 和聚(3,4-乙撑二氧噻吩)(PEDOT)薄膜。这些薄膜表现出非常高的电导率,突出了该化合物在电子和材料科学应用中的潜力 (Subramanian 等人,2009).

化合物的合成和表征

该化合物已用于各种衍生物的合成和表征。例如,合成了 3-(丙-2-亚烷基氨基)-2,3-二氢-2,2-二甲基喹唑啉-4(1H)-酮等衍生物并进行了表征,其中涉及通过 X 射线衍射进行全面的结构分析 (Sheng 等人,2012).

气体分离应用

在气体分离领域,使用 3,5-二氨基-2,4,6-三甲基苯磺酸合成了磺酸官能化的三甲基取代聚酰亚胺。该化合物显示出增强的 CO2/CH4 选择性,表明其在工业规模的天然气脱硫工艺中的实用性 (Abdulhamid 等人,2021).

催化和药物合成

包括 2,4,6-三甲基苯磺酸盐在内的磺酸钾盐被测试为 Ru 催化的 C-H 芳基化中的助催化剂,证明对合成各种含氮杂环有效。该方法被应用于坎地沙坦酯等药物的实际合成 (Seki,2014).

晶体结构分析

该化合物在各种化学品的晶体结构分析中发挥了重要作用。例如,除草剂草铵膦的晶体结构是使用(丙-2-亚烷基氨基)2,4,6-三甲基苯磺酸酯研究的 (Jeon 等人,2014).

表面活性剂合成

它已被用于合成支链烷基苯磺酸盐双子表面活性剂,这对于研究水溶液中的界面活性和聚集行为非常重要 (Zhang 等人,2011).

属性

IUPAC Name |

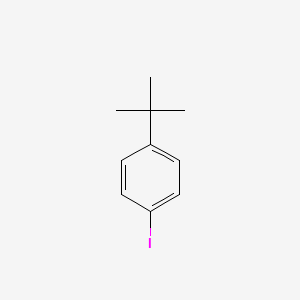

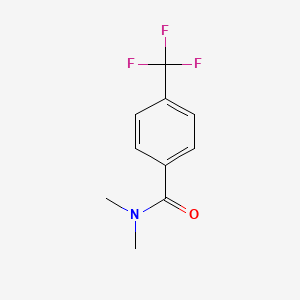

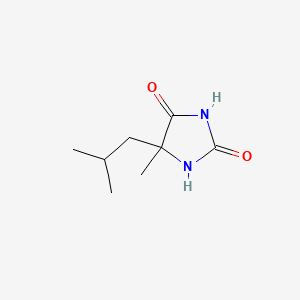

(propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-8(2)13-16-17(14,15)12-10(4)6-9(3)7-11(12)5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPWUOSBRCQZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)ON=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901002050 | |

| Record name | N-[(2,4,6-Trimethylbenzene-1-sulfonyl)oxy]propan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetoxime O-(2,4,6-Trimethylphenylsulfonate) | |

CAS RN |

81549-07-7 | |

| Record name | NSC189817 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 81549-07-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(2,4,6-Trimethylbenzene-1-sulfonyl)oxy]propan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromothieno[2,3-b]thiophene](/img/structure/B1267017.png)

![1-Azabicyclo[2.2.2]octan-4-ol](/img/structure/B1267023.png)

![1-Azabicyclo[2.2.2]octane-4-methanol](/img/structure/B1267026.png)

![Bicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B1267036.png)